molecular formula C11H12N2O2 B5323619 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

Cat. No. B5323619
M. Wt: 204.22 g/mol
InChI Key: YQMOIHHEQMEXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol, also known as ethyl-4-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) benzoate, is a chemical compound that belongs to the class of pyrazole derivatives. It is widely used in scientific research as a tool to study the biochemical and physiological effects of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its effects by modulating the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying the effects of pyrazole derivatives on various systems in the body. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using this compound in lab experiments is its lack of specificity. It is known to modulate the activity of multiple enzymes and receptors in the body, which can make it difficult to isolate the specific effects of the compound. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol. One direction is to investigate its effects on other systems in the body, such as the cardiovascular and respiratory systems. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in the body. Finally, there is a need for more studies to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol can be achieved by the reaction of 4-ethoxyphenylhydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a pyrazolone intermediate, which is then cyclized to form the final product.

Scientific Research Applications

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol has a wide range of scientific research applications. It is commonly used as a tool to study the biochemical and physiological effects of pyrazole derivatives. It has been used in studies to investigate the anti-inflammatory, antioxidant, and antitumor properties of pyrazole derivatives. Additionally, it has been used in studies to investigate the effects of pyrazole derivatives on the central nervous system.

properties

IUPAC Name

5-(4-ethoxyphenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOIHHEQMEXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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